Boc-Cys(Acm)-OSu Boc-Cys(Acm)-OSu
Brand Name: Vulcanchem
CAS No.: 19746-38-4
VCID: VC21539859
InChI: InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
SMILES: CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Molecular Formula: C15H23N3O7S
Molecular Weight: 389.4 g/mol

Boc-Cys(Acm)-OSu

CAS No.: 19746-38-4

Cat. No.: VC21539859

Molecular Formula: C15H23N3O7S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Cys(Acm)-OSu - 19746-38-4

CAS No. 19746-38-4
Molecular Formula C15H23N3O7S
Molecular Weight 389.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
Standard InChI Key YVNIWBQFVQMDND-JTQLQIEISA-N
Isomeric SMILES CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
SMILES CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Chemical Structure and Properties

Structural Components

Boc-Cys(Acm)-OSu comprises several functional groups that determine its chemical behavior and utility:

  • The tert-butoxycarbonyl (Boc) group: A carbamate-based protecting group that shields the alpha-amino function of cysteine from unwanted reactions during peptide coupling steps.

  • The acetamidomethyl (Acm) group: A thiol-protecting group that prevents disulfide formation and other side reactions involving the highly reactive cysteine sulfhydryl group.

  • The N-hydroxysuccinimide (OSu) ester: An activated carboxylic acid derivative that readily reacts with amino groups to form amide bonds under mild conditions.

Physical and Chemical Properties

Boc-Cys(Acm)-OSu exhibits several key properties that influence its handling and application in synthetic chemistry. The compound is typically a solid at room temperature and exhibits modest solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). The presence of the OSu ester makes the compound susceptible to hydrolysis, particularly in aqueous or humid environments, necessitating proper storage conditions.

The following table summarizes the key properties of Boc-Cys(Acm)-OSu:

PropertyCharacteristic
CAS Number19746-38-4
AppearanceSolid (typically white to off-white powder)
SolubilitySoluble in DMF, DCM, chloroform; limited solubility in water
StabilitySensitive to moisture; susceptible to hydrolysis of the OSu ester
StorageRecommended storage under dry, cool conditions
Primary FunctionActivated cysteine derivative for peptide synthesis

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of Boc-Cys(Acm)-OSu typically follows a multi-step process that begins with the protection of the cysteine amino acid. The general synthetic route involves:

  • Protection of the alpha-amino group with the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Protection of the thiol group with the acetamidomethyl (Acm) group, typically using N-hydroxymethyl acetamide under acidic conditions.

  • Activation of the carboxylic acid group through the formation of the N-hydroxysuccinimide ester using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or a similar carbodiimide reagent.

Each step requires careful control of reaction conditions to maintain the integrity of the protecting groups and prevent side reactions. Purification is typically performed using chromatographic techniques to ensure high purity of the final product.

Practical Synthesis Example

A practical example of a synthesis involving Boc-Cys(Acm) derivatives can be found in the preparation of hexapeptides containing cysteines at N- and C-terminals. In one documented procedure, Boc-Cys(Acm)Gly₄Cys(Acm)-OH was prepared and purified using silica gel chromatography with chloroform-methanol (60:40) as the eluent, yielding a product with an Rf value of 0.45 using thin-layer chromatography .

The Boc protecting group can be selectively removed using 50% trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in the synthesis of these hexapeptides. This selective deprotection allows for the sequential addition of amino acids in peptide synthesis while maintaining the Acm protection on the cysteine thiol groups .

Reaction Mechanisms

Amide Bond Formation

The primary reaction mechanism of Boc-Cys(Acm)-OSu involves nucleophilic substitution at the activated carboxyl group. When an amino group (typically from another amino acid or peptide) attacks the carbonyl carbon of the OSu ester, it displaces the N-hydroxysuccinimide leaving group, resulting in the formation of an amide bond.

This reaction typically proceeds readily under mild conditions in organic solvents such as DMF or DCM at room temperature. The high reactivity of the OSu ester makes Boc-Cys(Acm)-OSu an efficient coupling reagent for peptide synthesis, particularly in solid-phase approaches where reaction efficiency is crucial.

Deprotection Reactions

Boc-Cys(Acm)-OSu undergoes two key deprotection reactions:

  • Boc Deprotection: The Boc group is selectively removed using trifluoroacetic acid (TFA), typically in dichloromethane. This reaction liberates the alpha-amino group while leaving the Acm protection on the thiol intact, allowing for the controlled extension of the peptide chain .

  • Acm Deprotection: The Acm group can be removed using mercury(II) acetate or iodine in acetic acid. This deprotection is typically performed after peptide assembly is complete, allowing for the formation of disulfide bonds or other thiol modifications in the final stages of peptide synthesis.

The orthogonal nature of these deprotection conditions is a key advantage of Boc-Cys(Acm)-OSu, enabling precise control over peptide structure and function.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis

Boc-Cys(Acm)-OSu is extensively utilized in solid-phase peptide synthesis (SPPS), where peptides are constructed on a solid support through sequential addition of protected amino acids. The compound's OSu ester facilitates efficient coupling reactions, while the Boc and Acm protecting groups enable controlled incorporation of cysteine residues.

The Acm protection of the thiol group is particularly valuable in SPPS as it prevents unwanted disulfide formation during peptide assembly. This protection can be maintained throughout the synthesis and selectively removed when disulfide bridges are to be formed, allowing for precise control over peptide tertiary structure.

Synthesis of Cysteine-Containing Peptides

The synthesis of peptides containing multiple cysteine residues often requires differential protection of thiol groups to enable selective disulfide bond formation. Boc-Cys(Acm)-OSu provides an effective strategy for incorporating cysteine residues that are to be involved in specific disulfide bridges, as demonstrated in the synthesis of hexapeptides containing cysteines at N- and C-terminals .

For example, in the synthesis of H-Cys(Acm)GlyGlyGlyGlyCys(Acm)-OH, the Acm protection of both cysteine residues allows for controlled manipulation of the peptide structure without unwanted side reactions involving the highly reactive thiol groups .

Comparison with Similar Compounds

Structural Analogs

Boc-Cys(Acm)-OSu belongs to a family of protected cysteine derivatives used in peptide synthesis. Comparing it with similar compounds provides insight into the selection of appropriate reagents for specific synthetic challenges:

CompoundProtecting GroupsPrimary ApplicationsKey Characteristics
Boc-Cys(Acm)-OSuBoc (amino), Acm (thiol), OSu (carboxyl)Boc-based SPPS; synthesis of disulfide-containing peptidesOrthogonal protection; Acm group stable to TFA; selective disulfide formation possible
Boc-Cys(Trt)-OSuBoc (amino), Trityl (thiol), OSu (carboxyl)Boc-based SPPS; synthesis of free thiol peptidesTrityl group removed with TFA; allows simultaneous deprotection of Boc and thiol protection
Fmoc-Cys(Acm)-OSuFmoc (amino), Acm (thiol), OSu (carboxyl)Fmoc-based SPPS; orthogonal protection strategiesCompatible with Fmoc chemistry; Acm protection maintained during Fmoc removal
Boc-Cys-OSu (unprotected thiol)Boc (amino), unprotected thiol, OSu (carboxyl)Immediate disulfide formation; thioester generationReactive thiol available for immediate modification

Comparative Advantages

Boc-Cys(Acm)-OSu offers distinct advantages in certain synthetic contexts. The Acm protection of the thiol group is stable to the TFA conditions used for Boc removal, allowing for sequential deprotection steps in peptide synthesis. This property makes it particularly valuable for synthesizing peptides where specific cysteine residues need to be selectively incorporated into disulfide bridges.

Unlike Boc-Cys(Trt)-OSu, where the trityl group is removed under the same conditions as the Boc group, Boc-Cys(Acm)-OSu maintains thiol protection during Boc deprotection. This differential protection is crucial for complex peptides containing multiple cysteine residues that require specific disulfide pairing patterns.

Research Applications

Peptide-Based Drug Development

Boc-Cys(Acm)-OSu plays a significant role in the development of peptide-based drugs, particularly those requiring specific disulfide bond patterns for biological activity. The compound enables the precise incorporation of cysteine residues with controlled reactivity, facilitating the synthesis of peptides with defined three-dimensional structures.

Many bioactive peptides, including hormones, toxins, and antimicrobial peptides, contain disulfide bonds that are essential for their biological functions. The controlled incorporation of cysteine residues using Boc-Cys(Acm)-OSu allows researchers to synthesize these complex molecules with the correct disulfide connectivity, leading to biologically active compounds for pharmaceutical applications.

Protein Structure-Function Studies

In biochemical research, Boc-Cys(Acm)-OSu facilitates the synthesis of peptide fragments for studying protein structure-function relationships. By enabling the preparation of specific peptide sequences with defined cysteine positions, this compound contributes to studies investigating protein folding, stability, and the role of disulfide bonds in maintaining protein structure.

For instance, the synthesis of hexapeptides with terminal cysteine residues protected with Acm groups, as demonstrated in the literature, provides valuable model systems for studying the influence of peptide sequence on structure and reactivity .

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